molecular formula C20H34F2O5 B12399793 15-Hydroxy Lubiprostone-d7

15-Hydroxy Lubiprostone-d7

Cat. No.: B12399793
M. Wt: 399.5 g/mol
InChI Key: PNVYHTHOCKTJCO-ZRQCAKFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Hydroxy Lubiprostone-d7 is a deuterium-labeled derivative of 15-Hydroxy Lubiprostone. It is a stable isotope used primarily in scientific research. Lubiprostone itself is a fatty acid derived from prostaglandin E1 and is known for its role as a chloride channel activator, used in the treatment of gastrointestinal disorders .

Chemical Reactions Analysis

15-Hydroxy Lubiprostone-d7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

15-Hydroxy Lubiprostone-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Mechanism of Action

15-Hydroxy Lubiprostone-d7, like its parent compound Lubiprostone, acts by activating chloride channels in the gastrointestinal tract. This activation leads to increased secretion of chloride-rich fluid, which helps to soften stool and promote bowel movements. The molecular targets include ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . This action is independent of the protein kinase A pathway .

Comparison with Similar Compounds

15-Hydroxy Lubiprostone-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:

Properties

Molecular Formula

C20H34F2O5

Molecular Weight

399.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1/i1D3,2D2,3D2

InChI Key

PNVYHTHOCKTJCO-ZRQCAKFGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F

Origin of Product

United States

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